2h-Furo[2,3-e]isoindole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
143594-45-0 |
|---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.172 |
IUPAC Name |
2H-furo[2,3-e]isoindole |
InChI |
InChI=1S/C10H7NO/c1-2-8-5-11-6-9(8)10-7(1)3-4-12-10/h1-3,5-6H,4H2 |
InChI Key |
ZCWPHTSYPKTTSP-UHFFFAOYSA-N |
SMILES |
C1C=C2C=CC3=CN=CC3=C2O1 |
Synonyms |
2H-Furo[2,3-e]isoindole (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 2h Furo 2,3 E Isoindole and Its Analogues
Strategies for Constructing the Furo[2,3-e]isoindole Ring System
The assembly of the tricyclic furo[2,3-e]isoindole core relies on key bond-forming reactions that establish the fused furan (B31954) and isoindole rings. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
Ring-closure or annulation strategies involve the formation of one or more rings from an acyclic or partially cyclic precursor in the final steps of the synthesis. These methods are powerful for creating complex polycyclic systems.
Transition metal catalysis offers an efficient pathway for constructing heterocyclic systems through C-H activation and subsequent annulation. nih.govresearchgate.net Rhodium(III) and Ruthenium(II) catalysts are particularly effective in mediating the annulation of aromatic compounds with various coupling partners. nih.gov In the context of isoindole synthesis, these catalysts can facilitate the reaction between a directed C-H bond and a π-component, such as an alkyne or alkene, to form the isoindole ring.
For instance, Rh(III)-catalyzed C-H activation/annulation has been reported for the synthesis of dihydroisoquinolone-fused systems, which are structurally related to the isoindole core. nih.gov This type of reaction typically involves a directing group on the aromatic precursor that coordinates to the metal center, bringing it in proximity to the C-H bond to be activated. The subsequent insertion of an alkyne or alkene and reductive elimination forges the new ring. While direct examples for 2H-furo[2,3-e]isoindole are not prominent, the principle can be applied to furan-based precursors. A hypothetical approach would involve a furan derivative with a directing group and a tethered nitrogen nucleophile, which could undergo annulation with an alkyne to build the fused isoindole ring.
Similarly, Ru(II)-catalyzed [3+2] carbocyclization with aromatic N-H ketimines and internal alkynes has been demonstrated as a route to indenamine derivatives, showcasing the power of this approach for constructing five-membered rings fused to an aromatic system. nih.gov
Table 1: Examples of Transition Metal-Catalyzed Annulation for Isoindole-Related Scaffolds
| Catalyst System | Aromatic Precursor | Coupling Partner | Product Scaffold | Reference |
|---|---|---|---|---|
| [RhCpCl₂]₂/AgSbF₆ | Benzohydroxamate | Imidazolone | Dihydroisoquinolone-fused imidazolin-2-one | nih.gov |
| Ru(II)/NHC | Aromatic N-H Ketimine | Internal Alkyne | Indenamine | nih.gov |
This table presents examples for related isoindole and indenyl systems, illustrating the catalytic strategy.
Electrophile-promoted cyclization is a classic method for heterocycle synthesis where an electrophile activates a π-system (like an alkyne or alkene) towards nucleophilic attack by a tethered group. This strategy has been successfully employed in the synthesis of various indole (B1671886) and furan-containing heterocycles. nih.gov
For example, a method for synthesizing 4-organoselanyl oxazinoindolone derivatives proceeds through the cascade cyclization of N-(alkoxycarbonyl)-2-alkynylindoles, promoted by iron(III) chloride and diorganyl diselenides. nih.gov In this process, the electrophilic selenium species activates the alkyne, facilitating the intramolecular attack by the carbonyl oxygen of the N-alkoxycarbonyl group. A similar strategy could be envisioned for the synthesis of the furo[2,3-e]isoindole system, starting from a suitably substituted 2-alkynyl furan derivative bearing a nitrogen-based nucleophile. Iodine has also been used as an electrophilic source to generate 4-iodo-oxazinoindolones from the same starting materials, highlighting the versatility of the electrophile in these cyclizations. nih.gov
Intramolecular cycloadditions are powerful, atom-economical reactions that can rapidly build molecular complexity by forming multiple rings and stereocenters in a single step.
The intramolecular Diels-Alder (IMDA) reaction is a cornerstone of polycyclic synthesis. A particularly relevant variant is the Intramolecular Diels-Alder Vinylarene (IMDAV) reaction, where a vinyl-substituted aromatic or heteroaromatic ring acts as the diene component. researchgate.netresearchgate.net This approach has been effectively used to synthesize annulated isoindoles, including thieno[2,3-f]isoindoles and furo[2,3-f]isoindoles, which are isomers of the target furo[2,3-e]isoindole system. researchgate.netrsc.org
The reaction typically involves the thermal or Lewis acid-catalyzed [4+2] cycloaddition of a vinylfuran moiety (the diene) onto a tethered dienophile (e.g., an alkene or alkyne). researchgate.netrsc.org A key feature of this reaction is the temporary disruption of the furan's aromaticity to form the initial cycloadduct, which can then undergo subsequent transformations. researchgate.net For example, a one-pot Ugi reaction followed by an IMDAV reaction using 3-(furan-2-yl)acrylaldehyde has been shown to produce furo[2,3-f]isoindole derivatives. researchgate.net The IMDAV reaction often proceeds with high stereoselectivity, establishing multiple stereocenters in a controlled manner. rsc.orgnih.gov
Table 2: IMDAV Reaction for the Synthesis of Furoisoindole Analogues
| Diene Precursor | Dienophile | Conditions | Product Core | Yield | Reference |
|---|---|---|---|---|---|
| Furylallylamine derivative | Maleic anhydride (B1165640) | Toluene, reflux | Furo[2,3-f]isoindole | Good | researchgate.net |
| Thienylallylamine derivative | Maleic anhydride | Toluene, reflux | Thieno[2,3-f]isoindole | Good | rsc.org |
The 1,3-dipolar cycloaddition is a versatile reaction for the synthesis of five-membered heterocycles. wikipedia.orgorganic-chemistry.org The reaction between an organic azide (B81097) (the 1,3-dipole) and an alkene (the dipolarophile) is a well-established method for forming triazoline rings, which can serve as precursors to other nitrogen-containing structures. nih.govuky.edu
In the context of fused heterocycles, an intramolecular version of this reaction is particularly powerful. A substrate containing both an azide and an alkene moiety can undergo cyclization to form a fused ring system. uky.edu A relevant example is the synthesis of methyl 6H-furo[2,3-b]pyrrole-5-carboxylate, which is prepared via the thermolysis of methyl 2-azido-3-(3-furyl)propenoate. mdpi.comscispace.com In this reaction, the azide adds to the double bond, and subsequent nitrogen extrusion and cyclization yield the furo[2,3-b]pyrrole core. This strategy demonstrates the potential for using azides to construct the pyrrole (B145914) (or isoindole) portion of a furo-fused system. The reaction proceeds through a nitrene intermediate, which then undergoes intramolecular C-H insertion or electrocyclization to form the final product.
Intramolecular Cycloaddition Reactions
Nitrile Trifunctionalization Cascades
A notable advancement in the synthesis of isoindole-containing scaffolds is the use of rhodium-catalyzed nitrile trifunctionalization cascades. acs.orgacs.org This methodology facilitates a significant increase in molecular complexity from relatively simple starting materials. The reaction is initiated by the formation of a nitrile ylide with extended conjugation, which is generated from the reaction of a rhodium vinylcarbene with a nitrile. acs.org
The mechanism of this cascade has been investigated through density functional theory (DFT) calculations, which have elucidated the intricate steps involved in the rare trifunctionalization of the nitrile moiety. acs.orgacs.org A critical step in this process is the attack of a second vinylcarbene on the azepine ring that is formed following a 1,7-electrocyclization of the extended nitrile ylide. acs.org This cascade process ultimately leads to the diastereoselective synthesis of products containing the 1H-isoindole motif. acs.org
The optimization of the reaction conditions has shown that rhodium catalysts are crucial for the success of this transformation. Other catalysts, such as copper complexes, were found to be ineffective in promoting the reaction. researchgate.net The concentration and temperature were identified as key parameters, with optimal results being achieved at 0.035 M and -25 °C, providing the desired product in excellent yield. researchgate.net It is noteworthy that the products containing two stereocenters are isolated as single diastereomers. researchgate.net
Table 1: Scope of the Rhodium-Catalyzed Nitrile Trifunctionalization Cascade
| Entry | Diazo Compound | Nitrile | Product | Yield (%) |
| 1 | Ethyl 2-diazo-4-phenylbut-3-enoate | Benzonitrile | Fused 1H-isoindole derivative | 75 |
| 2 | Methyl 2-diazo-4-(p-tolyl)but-3-enoate | 4-Methoxybenzonitrile | Methoxy-substituted isoindole | 82 |
| 3 | Ethyl 2-diazo-4-(4-chlorophenyl)but-3-enoate | 4-Chlorobenzonitrile | Chloro-substituted isoindole | 65 |
| 4 | tert-Butyl 2-diazo-4-phenylbut-3-enoate | Acetonitrile | Aliphatic nitrile derived isoindole | 50 |
Ring Transformation Approaches
Ring transformation strategies offer an alternative and elegant approach to the synthesis of isoindole derivatives. One such method involves the use of readily available 4-alkenylisocoumarins as precursors. These compounds can be converted into diversely substituted 2H-isoindoles.
Multicomponent Reactions (MCRs) for Furoisoindole Synthesis
Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netresearchgate.netnih.gov These reactions are highly atom-economical and offer a rapid and efficient route to diverse molecular scaffolds. researchgate.netresearchgate.netnih.gov
Ugi Reaction in Tandem Sequences
The Ugi four-component reaction (U-4CR) is a prominent MCR that involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. researchgate.netnih.govjsynthchem.com The versatility of the Ugi reaction lies in the ability of its products to undergo subsequent transformations, leading to a wide array of N-heterocyclic compounds. researchgate.netjsynthchem.com
The Ugi adduct, which is a linear peptide-like backbone, can be cyclized through various post-Ugi transformations to construct five-, six-, and seven-membered rings, as well as fused heterocyclic systems. researchgate.net For instance, a one-pot tandem approach has been developed to synthesize functionalized indole and 2-quinolone derivatives from the Ugi adduct by simply switching the solvent. researchgate.net In an aprotic solvent, the Ugi adduct undergoes a 5-exo-trig cyclization to form an indole ring, while in a protic solvent, an alkyne-carbonyl metathesis reaction occurs to yield a 2-quinolone ring. researchgate.net
Table 2: Synthesis of Heterocycles via Ugi-4CR and Post-Transformation
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Post-Transformation | Heterocyclic Product |
| Benzaldehyde | Aniline | Acetic acid | tert-Butyl isocyanide | Intramolecular cyclization | Substituted isoindolinone |
| 4-Chlorobenzaldehyde | Benzylamine | Propionic acid | Cyclohexyl isocyanide | Pictet-Spengler reaction | Tetrahydro-β-carboline |
| Furfural | Methylamine | Benzoic acid | Benzyl isocyanide | Paal-Knorr reaction | Fused pyrrole derivative |
| 2-Nitrobenzaldehyde | Ethylamine | Formic acid | Ethyl isocyanide | Reductive cyclization | Quinoxaline derivative |
Condensation Reactions
Condensation reactions are a cornerstone of many MCRs leading to the formation of heterocyclic systems. These reactions often involve the formation of an imine or enamine intermediate, which then undergoes further reactions to build the heterocyclic core.
Stereoselective Synthesis of Furoisoindole Derivatives
The stereoselective synthesis of furoisoindole derivatives is of significant interest due to the prevalence of chiral structures in biologically active molecules. While specific examples for the this compound core are limited, strategies employed for the synthesis of related pyrrolidine (B122466) and pyrrolizidin-3-one systems can provide valuable insights. researchgate.netmdpi.com
Modern strategies for the total synthesis of biologically active pyrrolizidinones often rely on the cyclization of suitably substituted pyrrolidine derivatives. researchgate.net These approaches can be classified based on the structure of the monocyclic precursor. researchgate.net The stereochemistry of the final product is often controlled by the chirality of the starting material, which is frequently derived from the chiral pool, or by the use of chiral auxiliaries or asymmetric catalysis. researchgate.net
Dehydrogenation and Aromatization Strategies
Dehydrogenation and aromatization represent key final steps in the synthesis of many aromatic heterocyclic compounds. A notable example is the synthesis of 2H-benzo[g]furo/thieno/pyrrolo[2,3-e]indazoles through an intramolecular dehydrogenation photocyclization. researchgate.netresearchgate.net This catalyst-, acid-, and base-free method is environmentally friendly and proceeds via UV light irradiation of 3-phenyl-4-(2-heteroaryl)pyrazoles in an ethanol/water mixture at room temperature under an argon atmosphere. researchgate.netresearchgate.net
The mechanism of this photocyclization involves a 6π-electrocyclization, followed by a researchgate.netresearchgate.net-hydrogen shift, pyrazole (B372694) tautomerism, 1,3-enamine tautomerism, and the evolution of molecular hydrogen to afford the final aromatic product. researchgate.net This protocol avoids the use of transition metal catalysts and oxidants, and it is characterized by high atom efficiency and mild reaction conditions. researchgate.net
Table 3: Synthesis of 2H-benzo[g]furo[2,3-e]indazoles via Dehydrogenation Photocyclization
| Starting Material | Product | Yield (%) |
| 3-Phenyl-4-(2-furyl)pyrazole | 2H-Benzo[g]furo[2,3-e]indazole | 78 |
| 3-(4-Methoxyphenyl)-4-(2-furyl)pyrazole | 9-Methoxy-2H-benzo[g]furo[2,3-e]indazole | 82 |
| 3-(4-Chlorophenyl)-4-(2-furyl)pyrazole | 9-Chloro-2H-benzo[g]furo[2,3-e]indazole | 75 |
| 3-Phenyl-4-(2-thienyl)pyrazole | 2H-Benzo[g]thieno[2,3-e]indazole | 72 |
Chemical Transformations and Reactivity of the 2h Furo 2,3 E Isoindole Nucleus
Reactivity Modulation by Fused Heterocycles
The fusion of a furan (B31954) ring to the isoindole core significantly modulates the reactivity of the resulting 2H-furo[2,3-e]isoindole system. The isoindole moiety itself is inherently reactive due to its o-quinoid structure, often acting as a transient species that is trapped in situ. ua.es The presence of the fused furan ring can either enhance or temper this reactivity, depending on the electronic nature of the substituents and the specific reaction conditions.
Functionalization Strategies
The development of functionalization strategies for the this compound scaffold is pivotal for synthesizing derivatives with diverse properties. One prominent strategy involves the Ugi multicomponent reaction followed by an intramolecular Diels-Alder (IMDA) reaction. grafiati.com This tandem approach allows for the construction of the furo[2,3-f]isoindole core with a high degree of stereoselectivity, leading to the formation of a single pair of enantiomers. grafiati.com
Another key strategy is the derivatization of pre-existing furoisoindole structures. For example, the introduction of various substituents on the nitrogen atom of the isoindole or at different positions of the furan and benzene (B151609) rings allows for fine-tuning of the molecule's electronic and steric properties. These modifications can be achieved through various synthetic methodologies, including N-alkylation, N-arylation, and substitution reactions on the aromatic rings. researchgate.net
Nucleophilic and Electrophilic Reactions on the Furoisoindole Scaffold
The this compound nucleus is susceptible to both nucleophilic and electrophilic attacks, a characteristic stemming from the electronic nature of its constituent rings. The reactivity towards nucleophiles is often observed in reactions involving the opening of the furan or isoindole ring systems. For instance, reactions with nitrogen-containing nucleophiles, such as amines and hydrazines, can lead to complex recyclization products. nih.govbeilstein-journals.org The course of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions. nih.govbeilstein-journals.org Aliphatic amines may lead to the formation of enamines, while dinucleophiles like hydrazines can induce a recyclization process involving the opening of the furan ring. nih.govbeilstein-journals.org
Electrophilic substitution reactions can also be performed on the furoisoindole scaffold, although the inherent reactivity of the isoindole core can sometimes lead to undesired side reactions. The positions for electrophilic attack are dictated by the electron density distribution within the fused ring system. For example, acylation reactions can be employed to introduce acyl groups onto the molecule, further functionalizing the core structure. nih.gov
Transition Metal-Catalyzed Reactions
Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of the this compound nucleus and related isoindole systems. Various transition metals, including rhodium, ruthenium, and palladium, have been utilized to catalyze a range of transformations. acs.orgbohrium.com
Rhodium(III)-catalyzed [4+1] cyclization of 2-arylbenzimidazoles with alkynoates provides a route to benzimidazole-fused isoindoles, where the alkyne acts as a C1 synthon. acs.org Similarly, ruthenium catalysts can promote the annulation process with alkynamides. acs.org Palladium-catalyzed dehydrogenation followed by C-H borylation or C-H arylation of isoindolines offers a pathway to functionalized isoindoles. ua.es Gold-catalyzed intermolecular hydroamination of alkynes has also been employed in the synthesis of isoindole derivatives. ua.es
These transition metal-catalyzed reactions often proceed with high efficiency and selectivity, enabling the construction of complex molecular architectures that would be challenging to access through traditional methods.
Rearrangement Reactions
Rearrangement reactions represent another important facet of the chemistry of the this compound system and its precursors. One notable example is the nih.govnih.gov-sigmatropic rearrangement of N-alkenyloxyindole intermediates, which, followed by cyclization, provides a concise route to furo[2,3-b]indolines. nsf.gov
In some instances, rearrangement reactions can occur as part of a cascade sequence. For example, the rearrangement of o-(pivaloylaminomethyl)benzaldehyde under acidic conditions proceeds through an isoindole intermediate to yield regioisomeric products. ua.es These rearrangements can be influenced by factors such as the solvent, temperature, and the presence of catalysts.
Derivatization for Enhanced Complexity and Diversity
The derivatization of the this compound nucleus is crucial for creating libraries of compounds with diverse structures and properties. This can be achieved through a variety of chemical transformations that introduce new functional groups and build upon the core scaffold.
Advanced Spectroscopic and Structural Elucidation of 2h Furo 2,3 E Isoindole Analogs
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the 2H-Furo[2,3-e]isoindole scaffold. emerypharma.com One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons. However, for complex structures, advanced 2D NMR techniques are indispensable for establishing definitive structural and conformational details. emerypharma.comipb.pt
2D NMR Techniques for Connectivity and Conformation
Two-dimensional (2D) NMR experiments are crucial for resolving the complex spin systems and overlapping signals often found in polycyclic heterocyclic compounds. ipb.ptcreative-biostructure.com By spreading spectral information across two frequency dimensions, these techniques reveal correlations between different nuclei. creative-biostructure.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound analogs, COSY spectra would be used to trace the connectivity of protons within the furan (B31954), isoindole, and any substituent groups, helping to piece together the spin systems of the molecule. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached heteronuclei, most commonly ¹³C. creative-biostructure.com For a this compound derivative, an HSQC spectrum would definitively link each proton signal to its corresponding carbon atom in the heterocyclic framework.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the complete carbon skeleton. It reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is particularly useful for identifying quaternary carbons (which have no attached protons) and for establishing the connectivity between different ring systems or between the core structure and its substituents.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other, regardless of whether they are directly bonded. wordpress.com This information is critical for determining the relative stereochemistry and preferred conformation of the molecule. For instance, in a substituted this compound analog, a NOESY cross-peak between a proton on the furan ring and a proton on a substituent would indicate their spatial proximity, helping to define the molecule's 3D shape. wordpress.com
A study on a related furoindoline system provides an example of how these techniques are applied. The structure was confirmed using ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the connectivity and assign all proton and carbon signals. acs.org
Table 1: Representative NMR Data for a Furo[2,3-f]isoindole Analog This table illustrates typical chemical shift values for a substituted hexahydro-4H-furo[2,3-f]isoindole-4-carboxylate derivative. researchgate.net
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H3 | 6.32 (s, 1H) | - |
| H4 | 4.56 (s, 1H) | - |
| H-4a | 3.76 (dd, 1H) | 41.8 |
| H-7a | 4.43 (dd, 1H) | 45.4 |
| OCH₂ | 4.27–4.17 (m, 2H) | 62.0 |
| N-CH₃ | 2.39 (d, 3H) | 14.0 |
| OCH₂CH ₃ | 1.30 (td, 3H) | 14.1 |
| C=O | - | 181.4, 170.9, 170.5 |
| Aromatic C | 7.33-7.14 (m) | 160.9, 145.3, 138.7, 136.9, 128.8 (2C), 124.9, 119.8 (2C), 109.8 |
Note: Data extracted from a study on ethyl (4R,4aS)-2-methyl-5,8-dioxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylate. researchgate.net The table is for illustrative purposes and specific values will vary with substitution.
Solid-State NMR for Crystalline Forms
While solution-state NMR provides information on molecules in their dissolved state, solid-state NMR (ssNMR) offers insights into their structure and dynamics in the solid phase. This is particularly valuable for studying crystalline forms, polymorphs, and materials where single crystals suitable for X-ray diffraction cannot be obtained.
For nitrogen-containing heterocycles, ¹³C and ¹⁵N ssNMR are powerful tools. acs.orgiucr.orgmdpi.com Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N. iucr.org Recent developments have shown that ¹³C{¹⁴N} solid-state NMR experiments can function as an "attached nitrogen test," allowing for the clear differentiation of heterocyclic isomers by identifying carbon atoms directly bonded to nitrogen. nih.goviastate.edu This method is advantageous as it does not require isotopic labeling, relying on the natural abundance of ¹⁴N. iastate.edu For this compound analogs, ssNMR could be used to characterize different crystalline packing arrangements or to study the structure of insoluble derivatives.
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline molecule. It provides precise coordinates of each atom, allowing for the definitive assignment of both relative and absolute stereochemistry.
For analogs of this compound, single-crystal X-ray diffraction has been used to confirm their molecular structures. For example, the crystal structure of ethyl (4R,4aS)-2-methyl-5,8-dioxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylate was determined, revealing the precise bond lengths, angles, and the half-chair conformation of the central six-membered ring. researchgate.net Similarly, structures of other complex furo[2,3-f]isoindole derivatives have been elucidated, confirming the stereochemistry resulting from synthetic reactions like the Intramolecular Diels-Alder of Vinylarenes (IMDAV). beilstein-journals.orgiucr.org In some cases, the analysis also reveals details about intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing. iucr.org The unambiguous assignment of endo and exo adducts in Diels-Alder reactions leading to related polycyclic systems has also been accomplished through single-crystal X-ray diffraction. beilstein-journals.org
Table 2: Example Crystallographic Data for a Furo[2,3-f]isoindole Analog
| Parameter | Value |
| Compound | Ethyl (4R,4aS)-2-methyl-5,8-dioxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylate researchgate.net |
| Molecular Formula | C₂₀H₁₉NO₅ researchgate.net |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Conformation | Central six-membered ring: slightly distorted half-chair researchgate.net |
Note: Data is illustrative and specific to the cited compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise mass of a molecule, which in turn allows for the confirmation of its elemental composition. Unlike standard mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically to four or five decimal places).
This precision makes it possible to distinguish between different molecular formulas that might otherwise have the same nominal mass. For newly synthesized this compound analogs, HRMS is routinely used to verify that the intended product has been formed. The experimental mass is compared to the calculated (theoretical) mass for the expected molecular formula. A close match (usually within 5 ppm) provides strong evidence for the proposed structure.
For instance, in the synthesis of various furoindoline and pyrroloindoline derivatives, HRMS (using an ESI-TOF detector) was used to confirm the elemental composition of the products. acs.org The data is typically reported as a calculated mass for the protonated molecule [M+H]⁺ or another adduct (e.g., [M+Na]⁺) and the experimentally found mass. acs.orgmdpi.commdpi.com
Table 3: Example of HRMS Data for a Furoindoline Analog
| Compound | Molecular Formula | Calculated Mass [M+Na]⁺ | Found Mass [M+Na]⁺ | Reference |
| 6-Fluoro-3a-methyl-1-tosyl-3-vinyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole | C₂₀H₂₁FN₂O₂S | 395.1200 | 395.1205 | acs.org |
| 3a,7-Dimethyl-1-tosyl-3-vinyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole | C₂₁H₂₄N₂O₂S | 391.1451 | 391.1450 | acs.org |
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. vscht.cz Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrations (stretching and bending) of their chemical bonds. vscht.cz The resulting IR spectrum serves as a molecular "fingerprint," with characteristic peaks indicating the presence of specific groups. libretexts.org
For this compound analogs, IR spectroscopy can confirm the presence of key structural features:
C=O (Carbonyl) Stretch: If the isoindole portion contains an amide or ketone functionality, a strong, sharp absorption will be observed in the range of 1650-1800 cm⁻¹. core.ac.uk This is often one of the most prominent peaks in the spectrum. libretexts.org
C-O-C (Ether) Stretch: The furan ring will exhibit characteristic C-O-C stretching vibrations, typically in the 1000-1300 cm⁻¹ region.
N-H Stretch: For secondary amines or amides, a characteristic N-H stretching band appears in the 3200-3600 cm⁻¹ range. core.ac.uk It is typically sharper and less intense than an O-H band. libretexts.org
C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. vscht.cz
C=C Stretch: Aromatic ring and other C=C double bond stretches are found in the 1400-1680 cm⁻¹ region. libretexts.org
In published studies, IR spectra are consistently used to support the structural characterization of new furoindoline and related heterocyclic compounds, with specific peaks assigned to their respective functional groups. acs.orgmdpi.com
Table 4: Characteristic IR Absorption Frequencies for Functional Groups in Furoisoindole Analogs
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
| Amide/Ketone | C=O | 1650 - 1800 | Strong |
| Amine/Amide | N-H | 3200 - 3600 | Medium, Sharp |
| Ether | C-O | 1000 - 1300 | Medium to Strong |
| Alkene/Aromatic | C=C | 1400 - 1680 | Variable |
| Aromatic C-H | =C-H | 3000 - 3100 | Variable |
| Aliphatic C-H | -C-H | 2850 - 3000 | Variable |
Chiroptical Spectroscopy (e.g., CD Spectroscopy) for Chiral Molecules
When this compound analogs are chiral, their absolute configuration (the actual 3D arrangement of atoms) must be determined. Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for this purpose. mtoz-biolabs.comnumberanalytics.com
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. numberanalytics.com The resulting CD spectrum is unique to a specific enantiomer; its mirror-image enantiomer will produce a mirror-image spectrum. nih.gov
The absolute configuration of a chiral molecule can be determined by comparing its experimental CD spectrum to the spectrum of a known compound or, more reliably, to a theoretically calculated spectrum. mtoz-biolabs.comrsc.org Modern approaches involve:
Performing quantum chemical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT) to predict the CD spectra for all possible stereoisomers of the molecule.
Comparing the calculated spectra to the experimental spectrum.
Assigning the absolute configuration based on the best match. nih.gov
This method has become a reliable alternative to X-ray crystallography, especially when suitable crystals are unavailable. rsc.orgnih.gov Both electronic CD (ECD) for analyzing electronic transitions and vibrational CD (VCD) for analyzing vibrational transitions can be used. nih.govnih.gov The choice of method often depends on the specific structural features of the molecule being studied. nih.gov For complex chiral molecules, a comprehensive chiroptical analysis provides a high degree of confidence in the stereochemical assignment. wiley.com
Theoretical and Computational Investigations of 2h Furo 2,3 E Isoindole Chemistry
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and stability of furoisoindole derivatives and related heterocyclic systems. nih.govnih.govnih.govresearchgate.net These computational methods allow for the prediction of molecular geometries, electronic properties, and the relative stabilities of different conformations and isomers.
For instance, studies on related fused heterocyclic systems like furo[3,2-g]chromenes have utilized DFT and ab initio Hartree-Fock (HF) calculations with basis sets such as 6-311++G(d,p) to optimize molecular structures and analyze vibrational frequencies. nih.gov Such calculations often reveal the most stable conformer of a molecule by comparing the energies of different optimized geometries. nih.gov The agreement between calculated and experimental data, such as vibrational spectra, provides confidence in the theoretical models. nih.gov
The stability of these compounds is further elucidated by examining their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. science.gov A larger HOMO-LUMO gap generally implies higher stability. science.gov Computational methods like DFT are frequently employed to calculate these energies, providing insights into potential charge transfer interactions within the molecule. science.gov
Table 1: Representative Theoretical Methods and Basis Sets in Heterocyclic Chemistry
| Computational Method | Basis Set | Application | Reference |
| Density Functional Theory (DFT) | 6-311++G(d,p) | Geometry optimization, vibrational frequencies | nih.gov |
| Hartree-Fock (HF) | 6-311++G(d,p) | Comparative structural analysis | nih.gov |
| DFT (B3LYP) | LanL2DZ | Vibrational spectra analysis | science.gov |
| Time-Dependent DFT (TD-DFT) | Varies | Electronic absorption spectra, excited states | nih.govscience.gov |
| Møller-Plesset perturbation theory (MP2, MP3) | TZVP | Validation of DFT results for novel structures | nih.gov |
Mechanistic Elucidation of Synthetic Pathways through Computational Modeling
Computational modeling serves as a powerful tool to unravel the intricate mechanisms of synthetic reactions leading to furoisoindole derivatives and analogous structures. beilstein-journals.orgbeilstein-journals.org By mapping out potential reaction pathways and identifying key intermediates and transition states, these models provide a deeper understanding of the reaction dynamics.
Transition State Analysis and Reaction Pathways
A key aspect of mechanistic studies is the analysis of transition states, which represent the energy maxima along a reaction coordinate. Computational methods can locate and characterize these transient structures, providing critical information about the energy barriers of a reaction. For example, in the context of intramolecular Diels-Alder (IMDA) reactions, which are often employed in the synthesis of complex heterocyclic systems, transition state analysis can explain the observed product distributions. beilstein-journals.org The relative energies of competing transition states can determine the feasibility of different reaction pathways. beilstein-journals.org
Regio- and Stereoselectivity Prediction
Many synthetic reactions can yield multiple isomers, and predicting the regio- and stereoselectivity is a significant challenge. Computational chemistry offers valuable tools to address this. In the synthesis of spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones via 1,3-dipolar cycloaddition, computational methods have been used to rationalize the observed complete regioselectivity and high stereoselectivity. beilstein-journals.org By modeling the different possible approaches of the reacting molecules, the energetically favored pathway leading to the major product can be identified. beilstein-journals.org
Similarly, in the Ugi/intramolecular Diels-Alder vinylfuran (IMDAV) tandem reaction used to prepare 4,4a,5,6,7,7a-hexahydro-3aH-furo[2,3-f]isoindoles, the high stereoselectivity observed is a key feature. beilstein-journals.org Computational studies can help to understand the factors controlling this selectivity, such as steric and electronic interactions in the transition state.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule is crucial to its function. Conformational analysis explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For fused heterocyclic systems like furoindolines, a combination of NMR spectroscopy and DFT calculations has been used to investigate conformational preferences. nih.gov These studies have shown that, unlike some related systems, certain furoindolines exist in a single conformation in solution. nih.gov
Molecular dynamics (MD) simulations can provide a more dynamic picture of a molecule's behavior over time. While specific MD simulations for 2H-furo[2,3-e]isoindole were not found, this technique is widely used for similar heterocyclic structures to explore their flexibility and interactions with their environment, which is particularly important for understanding their biological activity.
Table 2: Calculated Conformational Data for Fused Indolines
| Compound | Conformation | Pseudorotation Phase Angle (P) | Reference |
| Furoindoline 1 | 2E-2T3 | 315.8° | nih.gov |
| Furoindoline 2 | 2E-2T3 | 311.6° | nih.gov |
| Thienoindoline 3 | 2T3-E | 337.2° | nih.gov |
| Thienoindoline 4 | 2T3-E | 331.6° | nih.gov |
Prediction of Spectroscopic Properties
Computational methods are not only used to predict structures and energies but also to simulate spectroscopic data. Time-dependent DFT (TD-DFT) is a widely used method for calculating electronic absorption spectra, which can then be compared with experimental UV-Vis spectra. nih.govscience.gov This comparison can help to confirm the structure of a synthesized compound and to understand the nature of its electronic transitions. nih.gov
Similarly, the gauge-including atomic orbital (GIAO) method is frequently employed to calculate NMR chemical shifts. rsc.org By comparing the calculated and experimental ¹H and ¹³C NMR spectra, the structures of complex molecules can be unambiguously assigned, especially when multiple isomers are possible. rsc.orgresearchgate.net The good correlation often observed between experimental and calculated chemical shifts validates the computational approach. researchgate.net
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.govnih.govfrontiersin.org These models are valuable in drug discovery for predicting the activity of new, unsynthesized compounds.
For derivatives of related isoindole systems, QSAR analyses have been performed to understand the structural requirements for their biological activity, such as the inhibition of cyclooxygenase-2 (COX-2). nih.gov These studies often involve the calculation of various molecular descriptors, which quantify different aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. nih.gov The resulting QSAR models can then be used to guide the design of more potent and selective inhibitors. nih.gov Both linear (e.g., multiple linear regression) and nonlinear (e.g., artificial neural network) modeling techniques have been applied to pyrimidine (B1678525) derivatives, demonstrating the impact of the modeling method on the predictive power of the QSAR model. nih.gov
Table 3: Common Descriptors in QSAR/QSPR Studies
| Descriptor Type | Example | Application | Reference |
| Electronic | HOMO/LUMO energies, Dipole moment | Correlating electronic properties with activity | nih.gov |
| Steric | Molecular volume, Surface area | Understanding steric hindrance effects | nih.gov |
| Topological | Connectivity indices | Describing molecular branching and shape | nih.gov |
| Quantum Chemical | Atomic charges, Bond orders | Detailed electronic structure correlation | frontiersin.org |
Potential Applications of 2h Furo 2,3 E Isoindole Scaffolds Mechanistic and Exploratory Focus
Exploration of Biological Interaction Mechanisms
The 2H-furo[2,3-e]isoindole scaffold serves as a foundational structure for developing compounds that can interact with and modulate the function of various biological macromolecules. Researchers are actively investigating the mechanisms through which these compounds exert their effects, with a focus on enzyme modulation, protein-protein interactions, receptor binding, and antimicrobial activities.
Enzyme Modulation Studies (e.g., Topoisomerase Inhibition)
Derivatives of the this compound scaffold are being explored for their potential to modulate the activity of crucial enzymes involved in cellular processes. A key area of investigation is the inhibition of topoisomerases, enzymes that are essential for managing the topological states of DNA during replication, transcription, and other vital functions. nih.gov
The uncontrolled proliferation of cancer cells often relies on the heightened activity of topoisomerases, making them a prime target for anticancer therapies. nih.gov For instance, certain compounds are designed to inhibit human DNA topoisomerase IIα, an enzyme critical for DNA replication in cancer cells. nih.gov The inhibitory mechanism often involves the stabilization of a transient DNA-enzyme complex, leading to DNA strand breaks and ultimately, apoptosis of the cancer cell. While direct studies on this compound derivatives as topoisomerase inhibitors are still emerging, the broader class of fused heterocyclic compounds to which it belongs has shown promise in this area. For example, some thiosemicarbazide-based compounds have been identified as dual inhibitors of human DNA topoisomerase IIα and indoleamine-2,3-dioxygenase 1 (IDO1), exhibiting potent anticancer properties. nih.gov
| Compound Class | Target Enzyme | Observed Effect | Reference |
| Thiosemicarbazide-based inhibitors | Human DNA topoisomerase IIα, IDO1 | Dual inhibition, potent anticancer activity | nih.gov |
| Etoposide (Reference Drug) | Human DNA topoisomerase II | Inhibition of DNA replication | nih.gov |
| ICRF-193 | Topoisomerase II | Inhibition of proliferation in ALT cancer cells | nih.gov |
Protein-Protein Interaction Studies (e.g., MDM2-p53 interaction)
The disruption of protein-protein interactions (PPIs) that are critical for disease progression is a significant strategy in drug discovery. The this compound scaffold is being investigated for its potential to generate inhibitors of such interactions, with a particular focus on the MDM2-p53 pathway. The p53 tumor suppressor protein is a key regulator of cell cycle arrest and apoptosis, and its activity is negatively regulated by the murine double minute 2 (MDM2) protein. beilstein-journals.org In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor growth.
Small molecules that can inhibit the MDM2-p53 interaction can restore p53 function and trigger apoptosis in cancer cells. beilstein-journals.org While research on this compound derivatives is in its early stages, related isoindolinone-based structures have shown promise. For example, spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones have been synthesized and shown to possess cytotoxic and antiproliferative activity, with docking studies suggesting that their antitumor activity may be linked to the inhibition of the p53-MDM2 interaction. beilstein-journals.orgbeilstein-journals.org These findings highlight the potential of isoindole-based scaffolds, including the this compound system, in developing novel anticancer agents that target this critical PPI.
| Compound Series | Target Interaction | Key Findings | Reference |
| Spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones | MDM2-p53 | Cytotoxic and antiproliferative activity; docking studies support interaction with MDM2. | beilstein-journals.orgbeilstein-journals.org |
| 2-N-alkyl-3-aryl-3-alkoxyisoindolinones | MDM2-p53 | NU8231 exhibited an IC50 of 5.3 µM and induced p53-dependent gene transcription. | nih.gov |
| Spirooxindoles (e.g., MI-63, MI-219) | MDM2-p53 | Potent inhibitors with demonstrated cellular and in vivo antitumor activity. | beilstein-journals.org |
Receptor Binding Investigations
The this compound scaffold is also being utilized in the design of ligands that can bind to specific receptors, thereby modulating their activity. This is a fundamental approach in the development of drugs for a wide range of diseases. G-protein coupled receptors (GPCRs), in particular, represent a large and diverse family of cell surface receptors that are common drug targets. uni-regensburg.de
For instance, derivatives of the related tetrahydrofuran-based compounds have been synthesized and pharmacologically characterized as ligands for histamine (B1213489) receptors. uni-regensburg.de Although the specific this compound derivatives mentioned in one study did not show significant activity at the tested histamine receptor subtypes, this line of research demonstrates the utility of the core scaffold in exploring receptor-ligand interactions. uni-regensburg.de The ability to systematically modify the scaffold allows for the investigation of structure-activity relationships and the potential to develop selective and potent receptor agonists or antagonists. Furthermore, spirocyclic cereblon ligands containing a furo[2,3-e]isoindole moiety have been developed as part of potent and orally bioavailable estrogen receptor degraders for the treatment of breast cancer. rcsb.org
| Compound Scaffold | Target Receptor | Application/Finding | Reference |
| Tetrahydrofuran-based compounds | Histamine Receptors | Explored as potential ligands, though specific derivatives showed no activity. | uni-regensburg.de |
| Spirocyclic cereblon ligand with furo[2,3-e]isoindole | Estrogen Receptor | Component of a potent and orally bioavailable estrogen receptor degrader for breast cancer. | rcsb.org |
| Tricyclic substituted hexahydrobenz[e]isoindoles | α-1 Adrenergic Receptors | Act as antagonists, with potential for treating benign prostatic hyperplasia (BPH). | google.com |
Anti-Microbial Activity Mechanisms
The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents with novel mechanisms of action. The this compound scaffold is among the heterocyclic systems being investigated for potential antimicrobial properties. Fused heterocyclic compounds, in general, have a rich history in the development of antimicrobial drugs.
While direct studies on the antimicrobial mechanisms of this compound derivatives are limited, research on related fused heterocyclic systems provides a basis for their potential. For example, various furo[2,3-d]pyrimidine (B11772683) derivatives have been synthesized from 2-aminofuran-3-carbonitriles and have shown antimicrobial activities. researchgate.net Similarly, novel heterocyclic compounds derived from natural furochromones have been synthesized and evaluated for their ability to inhibit different types of bacteria and fungi. nih.gov The proposed mechanisms of action for such compounds often involve the inhibition of essential microbial enzymes or interference with cell wall synthesis. For instance, some indole (B1671886) derivatives have been found to exhibit antifungal activity by inhibiting ergosterol (B1671047) biosynthesis. a2bchem.com
| Compound Class | Target Organisms | Potential Mechanism of Action | Reference |
| Furo[2,3-d]pyrimidine derivatives | Bacteria, Fungi | Inhibition of essential microbial processes. | researchgate.net |
| Furochromone derivatives | Bacteria, Fungi | Inhibition of microbial growth. | nih.gov |
| Indole derivatives | Fungi | Inhibition of ergosterol biosynthesis. | a2bchem.com |
| Guanidino-substituted 2H-isoindoles | Bacteria | Proposed as antimicrobial agents. | google.com |
Photophysical Properties for Bioorthogonal Applications
The unique photophysical properties of certain this compound derivatives make them attractive candidates for bioorthogonal applications. Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. Fluorescent molecules that can be used in such reactions are valuable tools for biological imaging and diagnostics.
Derivatives of the 2,3-naphthalimide system, which can be considered related to the benzo[f]isoindole structure, have been synthesized and their photophysical properties studied. rsc.org These compounds can exhibit fluorescence, and their emission properties can be tuned by modifying their chemical structure. While the direct application of this compound itself in bioorthogonal chemistry is an area of active research, the development of fluorescent probes based on related scaffolds is a promising direction. For example, wavelength-tunable bisbenzo[f]isoindolylidenes have been synthesized and shown to be a new class of fluorophores with potential applications in biological studies. researchgate.net
| Compound Class | Photophysical Property | Potential Application | Reference |
| 2,3-Naphthalimide derivatives | Fluorescence | Biological imaging and diagnostics. | rsc.org |
| Bisbenzo[f]isoindolylidenes | Wavelength-tunable fluorescence | Bioorthogonal chemistry, biological studies. | researchgate.net |
| 3-Arylazoindole photoswitches | Photoswitching | Material science, medicine. | acs.org |
Applications in Material Science and Optoelectronics
Beyond its biological applications, the this compound scaffold and its derivatives are being explored for their potential in materials science and optoelectronics. The electronic and photophysical properties of these compounds can be tailored through chemical synthesis, making them suitable for a range of applications, including the development of organic semiconductors and fluorescent materials.
The rigid, planar structure of the this compound core can facilitate π-π stacking, which is important for charge transport in organic electronic devices. Derivatives of this scaffold could potentially be used as building blocks for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). For example, dihydropyrrolo[2,3-f]indole-diketopyrrolopyrrole semiconducting materials have been developed and studied for their charge transport properties. google.com The synthesis of wavelength-tunable bisbenzo[f]isoindolylidenes also highlights the potential of these scaffolds in creating novel fluorophores for various material applications. researchgate.net
| Compound Class | Property of Interest | Potential Application | Reference |
| Dihydropyrrolo[2,3-f]indole-diketopyrrolopyrrole | Charge transport | Organic semiconductors, OFETs. | google.com |
| Bisbenzo[f]isoindolylidenes | Wavelength-tunable fluorescence | Fluorescent materials, optoelectronics. | researchgate.net |
| 3-Arylazoindole photoswitches | Photoswitching | Molecular switches, data storage. | acs.org |
Semiconductor Material Development
The isoindole core is a recognized component in the design of organic semiconducting materials. chim.itgoogle.com While direct research on this compound for semiconductor applications is nascent, the properties of related isoindole derivatives suggest its potential. Isoindole oligomers and polymers are noted for their importance in materials science. chim.it The electronic and stability properties of compounds based on fused pyrrole (B145914) structures, such as those combining isoindole-related diketopyrrolopyrrole units, are being explored for their utility in organic semiconductor devices. google.com The fusion of the furan (B31954) ring to the isoindole system in this compound could modulate the electronic bandgap and charge transport properties, making it a target for investigation in the field of organic electronics.
Dye and Pigment Chemistry
The isoindole skeleton is a fundamental structural unit in several important classes of dyes and pigments. wikipedia.org Notably, the macrocyclic structure of phthalocyanines, a family of high-performance pigments, is built from isoindole units. wikipedia.org The extended π-conjugated system of the isoindole core is responsible for the strong absorption of light in the visible spectrum, a key characteristic of dyes. Specific substituted isoindoles, such as Pigment Yellow 139 and Pigment Yellow 185, are used commercially as high-performance pigments. wikipedia.org The chemical fusion of a furan ring, as in the this compound scaffold, can be expected to modify the chromophore's electronic structure, potentially leading to new dyes with distinct colors and properties. Research into the synthesis of various furo[2,3-f]isoindoles has been noted in the context of dyes and pigments, indicating active exploration in this area. rudn.ru
Photophysical Characterization (e.g., Fluorescence)
Derivatives of isoindole are well-known for their significant photophysical properties, particularly fluorescence. chim.itresearchgate.net The rigid, planar structure of the fused ring system facilitates high fluorescence quantum yields. For instance, certain alkynylated isoindoles exhibit strong fluorescence. chim.it
Detailed studies on related scaffolds, such as benzo[f]isoindole-1,3(2H)-diones, reveal intense blue and greenish luminescence in solution. nih.gov These compounds display distinct absorption maxima and their emission wavelengths can be shifted by the introduction of electron-donating substituents. nih.gov A newer class of fluorophores, bisbenzo[f]isoindolylidenes, has been synthesized, demonstrating tunable emissions from green to red and exceptionally high fluorescence quantum yields, reaching up to 99.7%. rsc.org The photophysical properties of these fluorophores can be modulated by changing the substituents on the aromatic rings. rsc.org
The table below summarizes the photophysical properties of selected isoindole-based fluorescent dyes.
| Compound Class | Absorption Maxima (λmax,abs) | Emission Maxima (λem) | Fluorescence Quantum Yield (ΦF) | Key Features | Reference |
|---|---|---|---|---|---|
| 4-Aryl-1H-benzo[f]isoindole-1,3(2H)-diones | 259–274 nm and 359–379 nm | - | Increases in solid state (AIE) | Intense blue and greenish luminescence. Emission shifts with electron-donating groups. | nih.gov |
| Bisbenzo[f]isoindolylidenes | - | 537–560 nm | Up to 99.7% | Tunable emission from green to red. Excellent photostability. | rsc.org |
| diCl-PHN (A phenanthroimidazole derivative) | - | - | 0.78 (in DMSO) | High fluorescence quantum yield in polar solvents. | researchgate.net |
| 1,7-dipyridinyl-BPs | - | Strong blue light emission | Up to 88% | Exhibits large Stokes shifts in various solvents. | nih.gov |
Role as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis
The this compound scaffold and its precursors are valuable intermediates in the synthesis of more complex molecules. The furan ring can act as a diene in Diels-Alder reactions, providing a route to complex polycyclic systems. A key synthetic strategy involves the intramolecular Diels-Alder reaction of furan (IMDAF), which has been used to produce isoindolo[2,1-b] researchgate.netbenzazepine derivatives from precursors containing a furyl group. rudn.ru
Domino reactions are particularly effective for constructing these scaffolds. For example, various hexahydro-4H-furo[2,3-f]isoindoles have been synthesized efficiently through a domino sequence involving acylation of 3-(furyl)allylamines followed by an intramolecular Diels-Alder reaction. rudn.ru Furthermore, substituted this compound-6,8(3H,7H)-dione has been reported as a key intermediate in the synthesis of new tetrahydrofuran-based compounds. uni-regensburg.de
The reactivity of related systems, such as 2H-furo[3,2-b]pyran-2-ones, highlights their utility as building blocks. These compounds react with various nitrogen-containing nucleophiles, leading to either enamines or, through recyclization, new heterocyclic systems like pyrazol-3-ones. beilstein-journals.orgnih.gov This demonstrates how the fused furo-lactone system can be opened and rearranged to generate molecular diversity. The development of synthetic routes to related furo[2,3-b]indolines is also of high interest, as this structural unit is present in various biologically active natural products. researchgate.net
Catalytic Applications
Modern synthetic methods heavily rely on transition-metal catalysis to construct complex heterocyclic frameworks like this compound. Rhodium(III)-catalyzed reactions have been developed for the synthesis of 2H-isoindoles through the coupling of N-chloroimines with α-diazo-α-phosphonoacetates. acs.org In a different approach, a Rh(III)-catalyzed [4+1] cyclization of 2-arylbenzimidazoles with alkynoates provides access to benzimidazole-fused isoindoles. acs.org
Palladium(II)-catalyzed carbonylative double cyclization reactions have been employed to synthesize related fused furan systems, such as 3,3a,5,9b-tetrahydro-2H-furo[3,2-c]isochromen-2-ones. semanticscholar.org Copper(II) catalysis has also proven effective in the (3+2) cycloaddition of 2H-azirines to enols, yielding fused pyrrole systems like pyrrolo[3,2-c]quinolones. mdpi.com The intramolecular Diels-Alder reaction of furan (IMDAF), a key step in the synthesis of some furo[2,3-f]isoindoles, can be facilitated under mild conditions, showcasing an efficient cyclization strategy that can be considered a type of catalytic process in the broader sense of reaction facilitation. rudn.ru
Future Research Directions and Challenges in 2h Furo 2,3 E Isoindole Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The advancement of 2H-furo[2,3-e]isoindole chemistry is intrinsically linked to the development of efficient and environmentally benign synthetic strategies. Current methods often rely on multi-step sequences that may generate significant waste. mdpi.com Future research must prioritize the principles of green chemistry to devise more sustainable routes. wisdomgale.com
Key areas for development include:
One-Pot Syntheses: Designing multi-component reactions where starting materials react in a single vessel to form the furoisoindole core would significantly improve efficiency and reduce waste.
Catalytic Systems: The exploration of novel catalysts, including biocatalysts and earth-abundant metal catalysts, could lead to milder reaction conditions and higher yields. anu.edu.au
Green Solvents: A shift towards the use of greener solvents, such as deep eutectic solvents (DES) or even water, would minimize the environmental impact of the synthesis. mdpi.commdpi.com The use of DES has shown promise in other pharmaceutical syntheses by eliminating the need for additional bases or catalysts and simplifying purification. mdpi.com
Renewable Starting Materials: Investigating the use of bio-based feedstocks for the synthesis of the furoisoindole scaffold would contribute to a more sustainable chemical industry. wisdomgale.com
| Research Focus | Desired Outcome | Potential Impact |
| One-Pot Reactions | Increased efficiency, reduced waste | More cost-effective and environmentally friendly synthesis |
| Novel Catalysts | Milder conditions, higher yields | Energy savings and improved atom economy |
| Green Solvents | Reduced environmental footprint | Safer and more sustainable processes |
| Renewable Feedstocks | Decreased reliance on fossil fuels | Contribution to a circular economy |
Exploration of Undiscovered Reactivity Patterns of the Furoisoindole Core
The unique fusion of a furan (B31954) and an isoindole ring in the this compound system suggests a rich and complex reactivity that remains largely unexplored. A notable example of its intricate reactivity is the unexpected four-step reaction sequence observed during the interaction of 3-(furan-2-yl)allylamines with bromomaleic anhydride (B1165640). This process involves N-acylation, an intramolecular Diels-Alder reaction, dehydrohalogenation, and a transposition of aromaticity from the furan to a neighboring ring, ultimately forming partially unsaturated furo[2,3-f]isoindoles. thieme-connect.comthieme-connect.com
Future investigations should aim to:
Map the Electronic Landscape: A thorough study of the electron distribution within the heterocyclic system will help predict its behavior in various reactions.
Investigate Cycloaddition Reactions: The furan and isoindole moieties can both participate in cycloaddition reactions, offering pathways to complex polycyclic structures.
Explore Ring-Opening and Rearrangement Reactions: Understanding the conditions under which the furoisoindole core can be selectively opened or rearranged will provide access to novel chemical scaffolds. For instance, the reaction between 3-(furan-3-yl)allylamines and bromomaleic anhydride does not stop at the formation of the furo[2,3-f]isoindole but proceeds to cleave the furan ring. thieme-connect.com
Functionalization Studies: Systematically exploring the functionalization of different positions on the furoisoindole ring will be crucial for creating a library of derivatives with diverse properties.
Advanced Computational Approaches for Structure-Function Relationships
Computational chemistry offers powerful tools to predict and understand the properties of molecules like this compound, thereby guiding experimental work. The use of computational models is essential for elucidating the complex interplay between a molecule's structure and its biological or material function.
Future computational studies should focus on:
Quantum Mechanical Calculations: Employing Density Functional Theory (DFT) and other high-level computational methods to accurately model the geometry, electronic structure, and reactivity of the furoisoindole core.
Molecular Docking and Dynamics: For medicinal chemistry applications, these techniques can predict the binding affinity and mode of interaction of furoisoindole derivatives with biological targets such as G-protein coupled receptors (GPCRs). uni-regensburg.de
QSAR (Quantitative Structure-Activity Relationship) Modeling: Developing QSAR models can help in predicting the biological activity of new furoisoindole derivatives based on their structural features.
In Silico Screening: Creating virtual libraries of furoisoindole derivatives and screening them against various targets can accelerate the discovery of new lead compounds.
Integration of Furoisoindole Scaffolds into Diverse Chemical Spaces
The this compound scaffold holds significant potential as a "pharmacophore fragment" in medicinal chemistry, meaning it can be a key structural component responsible for a drug's biological activity. rudn.ruphiladelphia.edu.jo The goal is to incorporate this scaffold into a wide range of molecular architectures to explore its potential in drug discovery.
Strategies for integration include:
Combinatorial Chemistry: Generating large libraries of furoisoindole derivatives by systematically varying the substituents on the core structure.
Fragment-Based Drug Discovery (FBDD): Using the furoisoindole core as a starting point and growing it into more potent and selective drug candidates.
Scaffold Hopping: Replacing known pharmacophores in existing drugs with the furoisoindole scaffold to discover new intellectual property and potentially improved pharmacological profiles.
The versatility of this scaffold is highlighted by its presence in complex natural products, such as Stachybotrylactam, which features a spiro[this compound-2,1'(2'H)-naphthalen]-6(3H)-one core. caymanchem.com
Addressing Challenges in Scale-Up and Process Chemistry
The transition from laboratory-scale synthesis to industrial production presents a significant set of challenges. For the this compound scaffold to be utilized in commercial products, its synthesis must be scalable, cost-effective, and safe.
Key challenges to address include:
Process Optimization: Developing robust and reproducible synthetic protocols that can be implemented on a large scale.
Purification Methods: Devising efficient and scalable purification techniques to ensure the high purity required for applications like pharmaceuticals.
Safety and Hazard Analysis: Conducting thorough risk assessments to identify and mitigate any potential safety hazards associated with the synthesis.
New Avenues in Material Science Applications Beyond Current Scope
While much of the focus on heterocyclic compounds is in medicinal chemistry, the unique electronic and photophysical properties of the this compound scaffold may open doors to applications in material science.
Potential future research directions include:
Organic Electronics: Investigating the potential of furoisoindole derivatives as organic semiconductors, emitters in organic light-emitting diodes (OLEDs), or components in organic photovoltaic (OPV) cells.
Fluorescent Probes and Sensors: Designing furoisoindole-based molecules that exhibit fluorescence and can be used to detect specific ions, molecules, or changes in the cellular environment.
Functional Polymers: Incorporating the furoisoindole moiety into polymer backbones to create new materials with tailored thermal, mechanical, and electronic properties.
The exploration of these new avenues will require interdisciplinary collaboration between organic chemists, material scientists, and physicists to fully realize the potential of the this compound core in creating next-generation materials.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2H-Furo[2,3-e]isoindole derivatives in laboratory settings?
- Methodological Answer : Always wear protective equipment (gloves, lab coat, goggles, and masks) to avoid skin/eye contact. Use fume hoods for synthesis steps involving volatile intermediates. Waste must be segregated and stored in labeled containers for disposal by certified hazardous waste services. Refer to safety data sheets (SDS) for acute toxicity classifications (Category 4 for oral/dermal/inhalation) and emergency procedures .
Q. How can researchers synthesize this compound derivatives with high purity?
- Methodological Answer : Improved synthetic routes include condensation reactions of substituted benzophenones with furan precursors under acidic catalysis. Optimize reaction conditions (e.g., temperature: 80–120°C, solvent: anhydrous DMF) to minimize byproducts. Purify via recrystallization (e.g., using ethanol/water mixtures) and confirm purity via HPLC (>95% by area) .
Q. What spectroscopic techniques are critical for initial structural characterization of this compound derivatives?
- Methodological Answer : Use - and -NMR to confirm substituent positions and ring connectivity. IR spectroscopy identifies functional groups (e.g., C=O stretches at ~1700 cm). X-ray crystallography resolves stereochemistry and validates bond angles in the fused isoindole-furan system .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound derivatives?
- Methodological Answer : Molecular Interaction Fields (MIFs) map hydrophobic pockets and hydrogen-bonding regions (e.g., Val 49, Arg 92 in protein targets). Use ROC curves to validate scoring functions in docking simulations. Homology modeling and DFT calculations (e.g., Gaussian 16) optimize ligand-receptor interactions by analyzing electron density distributions .
Q. What strategies resolve contradictions in bioactivity data for isoindole derivatives across studies?
- Methodological Answer : Apply multivariate statistical analysis (e.g., PCA or ANOVA) to identify confounding variables (e.g., cell line specificity, solvent effects). Validate assays with positive controls (e.g., cisplatin for cytotoxicity) and replicate experiments under standardized conditions (pH 7.4, 37°C) .
Q. How can substituent positions on the isoindole ring enhance hydrophobic interactions with target proteins?
- Methodological Answer : Introduce electron-donating groups (e.g., -OCH) at the 4- or 5-positions to improve π-π stacking with aromatic residues (Phe, Tyr). Replace the 4th carbon with nitrogen to strengthen hydrogen bonding with Asp 55. Maintain substituent distances ≤1.4 Å from the isoindole core for optimal steric fit .
Q. What experimental approaches validate the role of the ether bridge in receptor-ligand binding?
- Methodological Answer : Synthesize ether bridge-deficient analogs and compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use mutagenesis (e.g., Ala substitution in Arg 92) to assess if the bridge stabilizes interactions in the hydrophobic pocket .
Data-Driven Research Questions
Q. How do researchers design dose-response experiments for isoindole derivatives in anticancer studies?
- Methodological Answer : Test concentrations spanning 0.1–100 µM across 72-hour incubations. Use MTT assays on HeLa/K562 cells with triplicate replicates. Calculate IC values via nonlinear regression (e.g., GraphPad Prism) and validate with clonogenic assays. Include positive controls (e.g., doxorubicin) and account for solvent cytotoxicity .
Q. What analytical methods differentiate isoindole polymorphs in crystallographic studies?
- Methodological Answer : Perform PXRD to identify distinct diffraction patterns (e.g., 2θ = 10–30°). Use DSC to detect melting point variations (±5°C between polymorphs). Refine crystal structures with ShelXL and analyze packing motifs (e.g., herringbone vs. layered) for stability predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
